Methyl cis-3-chloropropenoate
Overview
Description
Methyl cis-3-chloropropenoate: is an organic compound with the molecular formula C4H5ClO2. It is a methyl ester derivative of 3-chloropropenoic acid and is characterized by the presence of a chlorine atom attached to the third carbon of the propenoate chain in the cis configuration. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Esterification of 3-chloropropenoic acid: One common method to prepare methyl cis-3-chloropropenoate involves the esterification of 3-chloropropenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion. [ \text{3-chloropropenoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} ]
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Transesterification: Another method involves the transesterification of an existing ester of 3-chloropropenoic acid with methanol. This reaction can be catalyzed by a base such as sodium methoxide. [ \text{ethyl 3-chloropropenoate} + \text{methanol} \xrightarrow{\text{NaOCH}_3} \text{this compound} + \text{ethanol} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the cis configuration of the product.
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions: Methyl cis-3-chloropropenoate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. [ \text{this compound} + \text{nucleophile} \rightarrow \text{substituted product} + \text{HCl} ]
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Addition Reactions: The double bond in this compound can participate in addition reactions with electrophiles such as hydrogen halides, halogens, and water. [ \text{this compound} + \text{HBr} \rightarrow \text{methyl 3-bromo-3-chloropropanoate} ]
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, alkoxide ions, amines.
Electrophiles: Hydrogen halides (HCl, HBr), halogens (Br2, Cl2), water.
Major Products:
- Substituted esters
- Addition products with halogens or hydrogen halides
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Methyl cis-3-chloropropenoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: It serves as a building block in the synthesis of biologically active molecules and potential drug candidates.
Industry:
Polymer Production: It is used in the production of specialty polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of methyl cis-3-chloropropenoate in chemical reactions involves the reactivity of the ester functional group and the double bond. The chlorine atom on the third carbon enhances the electrophilicity of the double bond, making it more susceptible to nucleophilic attack. The ester group can undergo hydrolysis or transesterification under appropriate conditions.
Comparison with Similar Compounds
Methyl trans-3-chloropropenoate: The trans isomer of methyl 3-chloropropenoate, which has different stereochemistry and potentially different reactivity.
Methyl 3-bromopropenoate: A similar compound where the chlorine atom is replaced by a bromine atom, affecting its reactivity and applications.
Uniqueness:
Stereochemistry: The cis configuration of methyl cis-3-chloropropenoate imparts unique reactivity and selectivity in chemical reactions compared to its trans isomer.
Reactivity: The presence of the chlorine atom in the cis configuration influences the compound’s reactivity in nucleophilic substitution and addition reactions.
Properties
IUPAC Name |
methyl (Z)-3-chloroprop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2/c1-7-4(6)2-3-5/h2-3H,1H3/b3-2- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDNFLVIPPOXQL-IHWYPQMZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C\Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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